molecular formula C26H19N5OS2 B11097728 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone

Cat. No.: B11097728
M. Wt: 481.6 g/mol
InChI Key: WXWARRHXIQFWEW-UHFFFAOYSA-N
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Description

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is a complex organic compound with a molecular formula of C26H19N5OS2 This compound is characterized by the presence of a triazinoindole moiety linked to a phenothiazine unit through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as indole derivatives and triazine reagents under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as potassium carbonate.

    Formation of the Phenothiazine Unit: The phenothiazine unit can be synthesized separately through cyclization reactions involving diphenylamine and sulfur.

    Coupling Reaction: The final step involves coupling the triazinoindole core with the phenothiazine unit through a sulfanyl bridge. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and phenothiazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazinoindole and phenothiazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting neurological disorders and cancers.

    Materials Science: The compound’s electronic properties could be explored for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its potential binding affinity to various biomolecules.

Mechanism of Action

The mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is not fully understood. its structure suggests potential interactions with molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, the compound may inhibit their activity, affecting metabolic pathways.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure of the compound may allow it to intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Uniqueness

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is unique due to the combination of the triazinoindole and phenothiazine moieties, which may confer distinct electronic, steric, and biological properties. This uniqueness can be leveraged in designing novel compounds with enhanced activity and selectivity for various applications.

Properties

Molecular Formula

C26H19N5OS2

Molecular Weight

481.6 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C26H19N5OS2/c1-2-15-30-18-10-4-3-9-17(18)24-25(30)27-26(29-28-24)33-16-23(32)31-19-11-5-7-13-21(19)34-22-14-8-6-12-20(22)31/h2-14H,1,15-16H2

InChI Key

WXWARRHXIQFWEW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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